molecular formula C9H5ClNNaO3 B2678630 Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate CAS No. 1951441-81-8

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

Cat. No.: B2678630
CAS No.: 1951441-81-8
M. Wt: 233.58
InChI Key: ATCVFFJHANCODZ-UHFFFAOYSA-M
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Description

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a salt of a functionalized benzoxazole derivative, designed for use as a key synthetic intermediate or building block in medicinal chemistry and drug discovery research. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for conferring a wide spectrum of biological activities to molecules . This compound is of particular interest in the development of new therapeutic agents. Research into analogous benzoxazole and chlorobenzoxazole compounds has demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Furthermore, hybrid molecules incorporating similar structures have shown promising in vitro anticancer activity against prostate cancer cell lines, such as DU145 and 22Rv1, suggesting its potential utility in oncology research . The presence of the chlorine atom and the acetic acid moiety enhances the molecule's properties, making it a versatile precursor for further chemical modifications, such as the synthesis of more complex molecules for biological evaluation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle the compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(4-chloro-1,3-benzoxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3.Na/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCVFFJHANCODZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications across several scientific domains:

Chemistry

  • Intermediate Synthesis : Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate serves as an intermediate in synthesizing complex organic molecules, particularly in the development of benzoxazole derivatives .

Biology

  • Biological Activity Studies : Research has focused on its interactions with biomolecules, exploring its potential biological activities, including enzyme inhibition and receptor modulation .

Medicine

  • Therapeutic Potential : Investigations are ongoing regarding its potential as a therapeutic agent, particularly in drug development targeting various diseases, including cancer and bacterial infections .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, contributing to advancements in industrial applications.

Anticancer Activity Assessment

A study evaluated the anticancer properties of various benzoxazole derivatives, including those derived from this compound. The results indicated significant cytotoxic activity against human cancer cell lines, suggesting its potential as a lead compound for further drug development .

Enzyme Inhibition Studies

Research focused on the inhibition of carbonic anhydrases by derivatives of this compound revealed promising results in selectively inhibiting specific isoforms at low concentrations, indicating potential therapeutic applications in treating cancer and other diseases .

Mechanism of Action

The mechanism of action of Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Ethyl 2-(4-Chlorobenzo[d]oxazol-2-yl)acetate
  • Structure: The ester precursor (C₁₁H₁₀ClNO₃) retains the ethyl group instead of the sodium ion.
  • Physicochemical Properties: Molecular weight: 239.66 g/mol . Solubility: Lipophilic, soluble in organic solvents like ethanol and DCM . Stability: Stable under dry, room-temperature storage .
  • Synthesis : Prepared via nucleophilic substitution using ethyl bromoacetate and 2-mercaptobenzoxazole derivatives, often catalyzed by sodium methoxide or tert-butoxide .
  • Applications : Primarily used as an intermediate for sodium salt synthesis .
Sodium 2-(Benzo[d]oxazol-2-yl)acetate
  • Structure : Lacks the 4-chloro substituent (C₈H₅NNaO₃).
  • Reported spectral data (¹H NMR: δ 9.35 ppm for aromatic protons; ¹³C NMR: δ 168.3 ppm for the carboxylate carbon) differ slightly due to the chloro group’s electronic influence .
2-(Benzo[d]oxazol-2-yl thio) Acetic Acid Derivatives
  • Structure: Replaces the oxygen atom in the acetoxy group with sulfur (e.g., compound A15: C₉H₇NO₂S) .
  • Physicochemical Properties :
    • Higher molecular weight (e.g., 209.22 g/mol for A15) due to sulfur substitution.
    • Increased lipophilicity compared to the sodium salt .
  • Reactivity : Thio derivatives exhibit distinct nucleophilic behavior, enabling sulfonamide formation in antimicrobial agents .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Solubility Key Reactivity
Sodium 2-(4-Cl-benzoxazol-2-yl)acetate ~239.66 High (aqueous) Ionic interactions; prone to carboxylate-mediated reactions
Ethyl 2-(4-Cl-benzoxazol-2-yl)acetate 239.66 Organic solvents Ester hydrolysis under basic conditions
2-(Benzoxazol-2-yl thio) acetic acid 209.22 Moderate (polar org.) Forms sulfonamides via radical intermediates
Sodium 2-(benzoxazol-2-yl)acetate 198.12 High (aqueous) Less stable than chloro-substituted analog due to reduced electron withdrawal

Biological Activity

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a sodium salt derived from 2-(4-chlorobenzo[d]oxazol-2-yl)acetic acid. Its structure includes a chlorobenzo[d]oxazole moiety, which is known for conferring various biological activities. The presence of the chlorine atom enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these biomolecules, leading to various physiological effects. The exact molecular pathways remain to be fully elucidated, but preliminary studies suggest involvement in:

  • Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer’s .
  • Cytokine Modulation : Research indicates that related compounds can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting anti-inflammatory properties .

Antimicrobial Activity

Benzoxazole derivatives, including this compound, exhibit a range of antimicrobial activities. Studies have shown that such compounds can act against various pathogens, demonstrating potential use in treating infections .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce levels of inflammatory cytokines and alleviate symptoms in models of inflammation .

Neuroprotective Potential

The compound's role as an AChE inhibitor positions it as a candidate for neuroprotective therapies, particularly in conditions characterized by cholinergic dysfunction. The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated the inhibitory effects of this compound on AChE, with IC50 values indicating significant potency compared to other known inhibitors . Additionally, compounds structurally related to it have shown effective modulation of pro-inflammatory cytokines in cell cultures .

In Vivo Studies

In vivo experiments using animal models have reported that related compounds can significantly reduce levels of inflammatory markers without inducing hepatotoxicity. For instance, certain derivatives demonstrated a reduction in ALT and AST levels after administration in models subjected to lipopolysaccharide (LPS)-induced inflammation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 ValueNotes
Sodium 2-(4-bromobenzo[d]oxazol-2-yl)acetateAChE InhibitionTBDBromine may alter reactivity
Sodium 2-(4-fluorobenzo[d]oxazol-2-yl)acetateAntimicrobialTBDFluorine enhances lipophilicity
Sodium 2-(4-methylbenzo[d]oxazol-2-yl)acetateAnti-inflammatoryTBDMethyl group affects solubility

Q & A

Basic: What are the recommended synthetic protocols for preparing Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate with high yield and purity?

Methodological Answer:
A two-step approach is commonly employed:

Oxazole Ring Formation : React 4-chloro-2-aminophenol with a chloroacetate derivative (e.g., ethyl chloroacetate) under basic conditions to form the benzo[d]oxazole core. This step often requires refluxing in anhydrous solvents like DCM or THF under nitrogen to prevent hydrolysis .

Sodium Salt Formation : Hydrolyze the ester intermediate (e.g., methyl or ethyl ester) using NaOH or NaHCO₃ in aqueous ethanol. Purification via recrystallization from ethanol/water mixtures ensures high purity. Yield optimization (43–85%) depends on reaction temperature control and inert atmosphere maintenance to avoid side reactions .

Basic: Which analytical techniques are essential for validating the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and sodium coordination geometry. Use SHELXL for refinement, leveraging its robustness in handling small-molecule data .
  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies characteristic peaks (e.g., benzo[d]oxazole aromatic protons at δ 7.2–8.1 ppm and acetate methylene at δ 3.8–4.2 ppm).
  • Mass Spectrometry : ESI-MS in negative mode detects the molecular ion [M–Na]⁻ to confirm molecular weight .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions or tautomerism) not captured in static models. Strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility by analyzing peak splitting or coalescence at different temperatures.
  • DFT Calculations : Compare optimized geometries (using Gaussian or ORCA) with crystallographic data to identify discrepancies in bond angles or dihedral arrangements .
  • Cross-Validation : Use multiple techniques (e.g., IR for functional groups, XRD for solid-state structure) to triangulate results .

Advanced: What role does the sodium counterion play in modulating the compound’s solubility and biological activity?

Methodological Answer:

  • Solubility Enhancement : The sodium ion increases aqueous solubility by forming ion-dipole interactions with water, critical for in vitro assays. Compare with the free acid form, which may precipitate in neutral buffers .
  • Reactivity Modulation : Sodium stabilizes the carboxylate group, reducing electrophilicity. This alters nucleophilic attack kinetics in reactions, as observed in esterification studies under physiological pH .

Basic: What impurity profiling methods are suitable for quantifying trace contaminants in this compound?

Methodological Answer:

  • Ion Chromatography : Detect inorganic impurities (e.g., Cl⁻, SO₄²⁻) using USP guidelines with 0.020 N HCl/Na₂SO₄ standards. Limits: Cl⁻ ≤ 350 ppm, SO₄²⁻ ≤ 50 ppm .
  • HPLC-PDA : Monitor organic by-products (e.g., unreacted starting materials) on a C18 column with acetonitrile/water gradients. Use spiked calibration curves for quantification .

Advanced: What mechanistic insights explain the pH-dependent reactivity of the benzo[d]oxazole moiety in aqueous solutions?

Methodological Answer:
At acidic pH (<4), the oxazole ring undergoes protonation at the nitrogen, increasing electrophilicity and susceptibility to nucleophilic attack (e.g., hydrolysis). At neutral/basic pH, the sodium carboxylate stabilizes the structure, as shown in kinetic studies using UV-Vis monitoring of degradation rates .

Advanced: How can computational tools predict crystalline packing and stability for polymorph screening?

Methodological Answer:

  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., H-bonding between carboxylate and sodium ions) using CrystalExplorer.
  • MERCURY Software : Simulate packing diagrams from single-crystal data (e.g., monoclinic P21/c symmetry) to assess lattice energy and predict dominant polymorphs .

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